molecular formula C11H16 B14144503 1,6-Diethenylbicyclo[4.1.0]heptane CAS No. 88816-26-6

1,6-Diethenylbicyclo[4.1.0]heptane

Cat. No.: B14144503
CAS No.: 88816-26-6
M. Wt: 148.24 g/mol
InChI Key: SRXXVOQCYQDXKX-UHFFFAOYSA-N
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Description

1,6-Diethenylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is part of the bicyclo[4.1.0]heptane family, known for their strained ring systems and potential for various chemical transformations. The presence of two ethenyl groups at the 1 and 6 positions adds to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diethenylbicyclo[4.1.0]heptane can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically involves the use of platinum (II) or gold (I) catalysts . The reaction proceeds under mild conditions, often at room temperature, and can be completed within a few hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity catalysts, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Diethenylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.

    Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated bicyclic hydrocarbons.

    Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

1,6-Diethenylbicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s derivatives can be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.

    Industry: It can be used in the production of polymers and materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]heptane involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . This strain release provides a thermodynamic driving force for various transformations. The double bonds within the structure can coordinate with metal species, initiating ring-opening and other reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diethenylbicyclo[4.1.0]heptane is unique due to the presence of ethenyl groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.

Properties

CAS No.

88816-26-6

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,6-bis(ethenyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C11H16/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-4H,1-2,5-9H2

InChI Key

SRXXVOQCYQDXKX-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCCC1(C2)C=C

Origin of Product

United States

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